molecular formula C7H8BClN2O2 B1519960 3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS No. 913835-26-4

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Cat. No.: B1519960
CAS No.: 913835-26-4
M. Wt: 198.42 g/mol
InChI Key: DBXOAJZFPXYVHT-UHFFFAOYSA-N
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Description

3-Amino-5-cyanobenzeneboronic acid hydrochloride is a chemical compound with the molecular formula C7H8BClN2O2. It is a derivative of benzene with an amino group (-NH2) at the 3-position, a cyano group (-CN) at the 5-position, and a boronic acid group (-B(OH)2) attached to the benzene ring, with a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Boronic Acid Derivatization: Starting from 3-amino-5-cyanobenzene, the boronic acid group can be introduced using boronic acid derivatives under suitable reaction conditions.

  • Boronic Acid Ester Formation: The boronic acid group can be introduced via esterification reactions using boronic acid esters and appropriate catalysts.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the reaction of 3-amino-5-cyanobenzene with boronic acid derivatives under controlled conditions. The process may involve the use of solvents, catalysts, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyanobenzeneboronic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Using nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 3-amino-5-cyanobenzene nitrate.

  • Reduction: Formation of 3-amino-5-aminobenzeneboronic acid hydrochloride.

  • Substitution: Formation of various boronic acid esters or amides.

Scientific Research Applications

3-Amino-5-cyanobenzeneboronic acid hydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The amino and cyano groups can interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

3-Amino-5-cyanobenzeneboronic acid hydrochloride is unique due to its combination of functional groups. Similar compounds include:

  • 3-Amino-5-bromobenzeneboronic acid hydrochloride: Similar structure but with a bromine atom instead of a cyano group.

  • 3-Amino-5-fluorobenzeneboronic acid hydrochloride: Similar structure but with a fluorine atom instead of a cyano group.

These compounds differ in their reactivity and biological activity due to the different substituents on the benzene ring.

Properties

IUPAC Name

(3-amino-5-cyanophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOAJZFPXYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657162
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-26-4
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-cyanobenzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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